Cas no 400082-26-0 (N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine)
![N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine structure](https://www.kuujia.com/scimg/cas/400082-26-0x500.png)
N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine
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- Inchi: 1S/C15H13Br2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2
- InChI Key: JTIYWEIIRXVOII-UHFFFAOYSA-N
- SMILES: C(SC1=CC=C(Br)C=C1)/C(=N/O)/CSC1=CC=C(Br)C=C1
N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 4H-429S-100MG |
1,3-bis[(4-bromophenyl)sulfanyl]acetone oxime |
400082-26-0 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 4H-429S-1MG |
1,3-bis[(4-bromophenyl)sulfanyl]acetone oxime |
400082-26-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 4H-429S-5MG |
1,3-bis[(4-bromophenyl)sulfanyl]acetone oxime |
400082-26-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 4H-429S-50MG |
1,3-bis[(4-bromophenyl)sulfanyl]acetone oxime |
400082-26-0 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 4H-429S-10MG |
1,3-bis[(4-bromophenyl)sulfanyl]acetone oxime |
400082-26-0 | >90% | 10mg |
£48.00 | 2025-02-09 |
N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine Related Literature
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine
Research Briefing on N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine (CAS: 400082-26-0)
In recent years, the compound N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine (CAS: 400082-26-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound, characterized by its bis(4-bromophenyl)sulfanyl and hydroxylamine functional groups, has been investigated for its role as a potential inhibitor of various enzymatic pathways. Recent studies have highlighted its ability to modulate key biological targets, particularly those involved in inflammatory and oxidative stress responses. The presence of bromine atoms in its structure enhances its binding affinity to specific protein domains, making it a promising candidate for further pharmacological evaluation.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine via a multi-step reaction pathway, yielding high purity and scalability. The researchers employed NMR spectroscopy and mass spectrometry to confirm the compound's structural integrity, paving the way for its use in subsequent biological assays.
In vitro evaluations have revealed that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in treating chronic inflammatory diseases. Additionally, its antioxidant properties were demonstrated through assays measuring reactive oxygen species (ROS) scavenging activity, further broadening its therapeutic scope.
Ongoing research is exploring the compound's mechanism of action at the molecular level, with preliminary data indicating its interaction with the NF-κB signaling pathway. This finding aligns with its observed anti-inflammatory effects and opens new avenues for targeted drug design. Future studies are expected to focus on optimizing its pharmacokinetic properties and evaluating its efficacy in animal models of disease.
In conclusion, N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine represents a promising scaffold for the development of novel therapeutics. Its dual functionality as an anti-inflammatory and antioxidant agent, combined with its synthetic accessibility, positions it as a valuable candidate for further investigation in the field of medicinal chemistry.
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